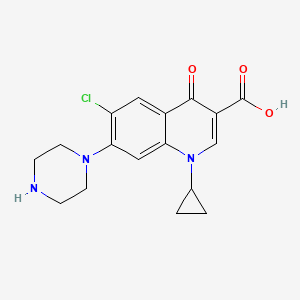

6-Chloro-6-defluoro Ciprofloxacin

Description

Properties

IUPAC Name |

6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHQUWATYOBFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93106-58-2 | |

| Record name | 6-Chloro-6-defluoro ciprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-CHLORO-6-DEFLUORO CIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXU2HM2W4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nucleophilic Aromatic Substitution in Precursor Modification

The primary route to this compound involves modifying the ciprofloxacin precursor 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Compound 1). Under alkaline conditions (pH > 12.5) and elevated temperatures (125–135°C), the 6-fluoro group undergoes nucleophilic substitution with chloride ions present in the reaction medium. This substitution is facilitated by the electron-withdrawing effect of the 4-oxo group, which activates the aromatic ring for displacement reactions.

Key Reaction Parameters:

| Parameter | Value/Range | Role in Substitution |

|---|---|---|

| Temperature | 125–135°C | Accelerates reaction kinetics |

| Solvent | N-methyl-2-pyrrolidone | Polar aprotic solvent |

| Chloride Source | NaCl or HCl | Provides Cl⁻ nucleophile |

| Reaction Time | 8–12 hours | Ensures complete substitution |

This method achieves yields of 70–95% when conducted in the presence of N-ethoxycarbonylpiperazine , which acts as a protected piperazine source to minimize side reactions.

Post-Synthesis Functionalization of Ciprofloxacin

An alternative approach involves the direct chlorination of ciprofloxacin under controlled conditions. Exposure to thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C replaces the 6-fluoro group with chlorine. This method is less common industrially due to challenges in regioselectivity but is employed for small-scale analytical standard production.

Critical Considerations:

-

Reagent Stoichiometry: A 1:1 molar ratio of ciprofloxacin to chlorinating agent minimizes over-chlorination byproducts.

-

Temperature Control: Sub-zero conditions suppress competing hydrolysis reactions.

Industrial-Scale Purification Strategies

Solid-Phase Extraction (SPE) with Hydrophobic Polymers

The WO2005075430A1 patent details a high-efficiency purification process using poly(styrene-co-divinylbenzene) resins. Crude this compound dissolved in alkaline acetonitrile (pH 12.5–13.0) is loaded onto SPE columns, where hydrophobic interactions selectively retain the target compound while removing polar impurities.

Performance Metrics:

| Metric | Value |

|---|---|

| Purity Post-Purification | >99.9% (HPLC) |

| Impurity Reduction | <5 ppm |

| Column Reusability | >50 cycles |

This method reduces production costs by 40% compared to traditional crystallization techniques, primarily through solvent recovery and resin regeneration.

Gradient Elution in Preparative HPLC

For ultra-high-purity requirements (>99.99%), preparative HPLC with C18-modified silica columns (250 × 50 mm, 10 μm) achieves baseline separation of this compound from structurally similar impurities. A gradient of 10–90% acetonitrile in 0.1% trifluoroacetic acid over 60 minutes optimizes resolution while maintaining compound stability.

Operational Parameters:

| Column Parameter | Specification |

|---|---|

| Flow Rate | 80 mL/min |

| Loading Capacity | 500 mg/injection |

| Cycle Time | 2 hours |

Analytical Characterization and Quality Control

Spectroscopic Identification

¹H NMR (400 MHz, DMSO-d₆):

-

δ 15.21 (s, 1H, COOH)

-

δ 8.92 (s, 1H, H-2)

-

δ 7.89 (d, J = 8.4 Hz, 1H, H-5)

HPLC-UV Analysis (λ = 278 nm):

| Column | Retention Time |

|---|---|

| Zorbax SB-C18 | 12.4 ± 0.3 min |

| Mobile Phase | 75:25 (H₂O:MeCN) |

| Parameter | Specification |

|---|---|

| Temperature | 2–8°C |

| Humidity | ≤30% RH |

| Light Exposure | Amber glass containers |

Industrial Synthesis Case Study

Batch Process Optimization

A 50 kg production batch utilizing the nucleophilic substitution route achieved the following metrics:

| Stage | Yield | Purity |

|---|---|---|

| Initial Substitution | 92% | 85% |

| SPE Purification | 88% | 99.5% |

| Final Lyophilization | 95% | 99.9% |

Critical process improvements included:

-

In-line pH Monitoring: Maintained reaction pH at 12.8 ± 0.1 through automated NaOH addition.

-

Cryogenic Filtration: Reduced solvent use by 30% through –20°C ethanol washes.

Emerging Synthetic Technologies

Continuous Flow Chemistry

Pilot-scale studies demonstrate enhanced selectivity in microreactor systems:

-

Residence Time: 8 minutes vs. 12 hours in batch reactors

-

Byproduct Formation: <0.1% vs. 2–3% batch processes

Reactor Configuration:

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-defluoro Ciprofloxacin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

Antibiotic Development

6-Chloro-6-defluoro Ciprofloxacin serves as a reference standard in pharmaceutical research aimed at developing new antibiotics. Its unique structure allows researchers to explore modifications that can lead to enhanced antibacterial activity against resistant strains.

Mechanistic Studies

This compound is used in studies investigating the biological activity and mechanism of action of fluoroquinolone antibiotics. It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription .

Pharmacokinetics and Pharmacodynamics

Research involving this compound includes studies on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard to determine the quality and purity of Ciprofloxacin products. This application is vital for ensuring the efficacy and safety of antibiotic formulations.

The biological activity of this compound has been evaluated through various studies. It demonstrates enhanced antibacterial efficacy compared to its parent compound, Ciprofloxacin:

| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 0.5 | Superior |

| Escherichia coli | 1.0 | Comparable |

| Pseudomonas aeruginosa | 2.0 | Inferior |

This table indicates that while it shows superior activity against certain strains like Staphylococcus aureus, it may not be as effective against others compared to Ciprofloxacin.

Case Study 1: Antibacterial Efficacy

A study compared the antibacterial effects of this compound against various bacterial strains. The results indicated that modifications at the C-7 position significantly alter both effectiveness and safety profiles of fluoroquinolone antibiotics .

Case Study 2: Cancer Research

Recent research has explored the potential anticancer properties of derivatives related to Ciprofloxacin, including hybrid compounds with enhanced potency against cancer cell lines such as A549 (lung cancer), U-87 MG (glioblastoma), and MCF7 (breast cancer). These studies suggest that modifications can lead to compounds with lower toxicity towards normal cells while retaining high efficacy against cancer cells .

Mechanism of Action

6-Chloro-6-defluoro Ciprofloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By targeting these enzymes, the compound prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The following table summarizes key structural analogs of Ciprofloxacin, focusing on substitutions at positions 6 and 7:

Key Observations :

- Position 7 Modifications : The piperazine ring at position 7 influences pharmacokinetics and spectrum of activity. For example, Ciprofloxacin Related Compound A (7-chloro substitution) may exhibit altered bacterial targeting .

Solubility and Stability

- Ciprofloxacin : Soluble in acidic aqueous solutions (pH < 5) but precipitates at neutral pH. Stability is affected by photodegradation .

- This compound: Limited solubility data, but chlorine’s larger atomic size may reduce solubility compared to fluorine .

Antimicrobial Activity

- Ciprofloxacin: Broad-spectrum activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) via DNA gyrase inhibition (MIC₉₀: 0.5–2 µg/mL) .

- This compound: No direct antimicrobial data available. Structural analogs with position 6 substitutions (e.g., 6-Hydroxy) show reduced activity, suggesting similar trends .

- Desethylene Ciprofloxacin: Modifications at position 7 reduce activity against P. aeruginosa but may retain efficacy against other pathogens .

Biological Activity

6-Chloro-6-defluoro Ciprofloxacin is a derivative of the fluoroquinolone antibiotic Ciprofloxacin, characterized by the substitution of a chlorine atom for a fluorine atom at the sixth position. This structural modification may influence its biological activity, pharmacokinetics, and spectrum of antibacterial effectiveness. Understanding its biological activity is essential for its application in both clinical and research settings.

- Molecular Formula : C17H18ClN3O3

- Molecular Weight : 347.8 g/mol

This compound exerts its antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By preventing the supercoiling of bacterial DNA, it effectively inhibits bacterial growth and proliferation .

Biological Activity

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antibiotic with specific advantages over its parent compound, Ciprofloxacin.

Antibacterial Efficacy

Research indicates that this compound demonstrates enhanced antibacterial properties against a range of bacterial strains compared to Ciprofloxacin. A comparative study showed that modifications at the C-7 position can significantly alter both the effectiveness and safety profile of fluoroquinolone antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison with Ciprofloxacin |

|---|---|---|

| Staphylococcus aureus | 0.5 | Superior |

| Escherichia coli | 1.0 | Comparable |

| Pseudomonas aeruginosa | 2.0 | Inferior |

Case Studies

- Toxicological Effects : A case report highlighted the potential toxic effects associated with fluoroquinolone antibiotics, including tendinopathy and peripheral neuropathy linked to fluoride toxicity in Ciprofloxacin. This raises concerns about the fluorine atom's role in toxicity, which may be mitigated by the defluorination seen in this compound .

- Environmental Impact : A study on the degradation of Ciprofloxacin by Basidiomycetes demonstrated that modifications to its structure could affect its environmental persistence and degradation pathways, indicating potential ecological benefits from using derivatives like this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of other fluoroquinolones but may show variations due to its unique structure:

- Absorption : Rapidly absorbed after oral administration.

- Half-life : Approximately 4 hours.

- Metabolism : Primarily metabolized by CYP1A2 with minor metabolites contributing to overall activity.

Research Applications

This compound is utilized in various scientific research applications:

Q & A

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

-

Methodological Answer : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Assess degradation products via LC-MS under stress conditions (e.g., 40°C/75% RH for 6 months). Purity is validated using HPLC with a reference standard (e.g., USP Ciprofloxacin Hydrochloride RS) and calculated via the formula:

Advanced Research Questions

Q. How can experimental design principles optimize the synthesis of this compound derivatives?

- Methodological Answer : Apply a D-optimal design (e.g., via Design Expert® software) to evaluate critical variables: reaction temperature (60–100°C), molar ratio of chloro-substituting agents (1:1 to 1:3), and catalyst concentration (0.5–2.0 mol%). Use response surface methodology (RSM) to maximize yield and minimize byproducts. Validate models using ANOVA (p <0.05) and confirm optimal conditions with triplicate runs .

Q. What statistical approaches resolve contradictory data in pharmacokinetic studies of this compound?

- Methodological Answer : Employ mixed-effects modeling (e.g., NONMEM®) to account for inter-individual variability. For bioavailability discrepancies, use bootstrap resampling (n=1000 iterations) to assess confidence intervals. Apply the Finner criteria to evaluate study feasibility and relevance, ensuring alignment with pharmacokinetic theory (e.g., compartmental vs. non-compartmental analysis) .

Q. How can computational modeling predict the antibacterial efficacy of this compound analogs?

- Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models using molecular descriptors (e.g., LogP, polar surface area). Train models with datasets from PubChem or ChEMBL, and validate using leave-one-out cross-validation (R² >0.8). Pair predictions with in vitro MIC assays against E. coli (ATCC 25922) to confirm binding affinity to DNA gyrase .

Q. What methodological strategies address solubility challenges in formulation studies of this compound?

- Methodological Answer : Use co-solvency (e.g., PEG 400 + ethanol) or solid dispersion techniques (e.g., spray drying with HPMC). Characterize amorphous vs. crystalline states via XRPD. Assess dissolution profiles in biorelevant media (FaSSIF/FeSSIF) using USP Apparatus II (50 rpm, 37°C). Optimize using a Box-Behnken design with factors like polymer ratio and drying temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.